BenchChemオンラインストアへようこそ!

2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid

Physicochemical profiling Isoxazole scaffold design pKa differentiation

2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid is a versatile small-molecule scaffold featuring a free carboxylic acid moiety that permits direct, single-step amide coupling via standard carbodiimide protocols without a deprotection sequence. This enables efficient parallel synthesis for diverse screening library production. The isoxazole-acetic acid chemotype has been validated in anti-inflammatory, anti-tubercular, and agrochemical research, with structural differentiation from the 3-carboxylic acid regioisomer providing distinct binding geometries for structure-guided design. Multi-vendor availability at 95–98% purity supports procurement at scales suitable for 96-well plate-based library production.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 3919-88-8
Cat. No. B1323079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid
CAS3919-88-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
InChIInChI=1S/C11H9NO3/c13-11(14)7-9-6-10(15-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
InChIKeyFMDCMDNXXSWGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid (CAS 3919-88-8): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid (CAS 3919-88-8) is a heterocyclic small molecule belonging to the isoxazole family, characterized by a fully aromatic 1,2-oxazole ring bearing a phenyl substituent at the 5-position and an acetic acid side chain at the 3-position [1]. With a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol, the compound is classified as a versatile small-molecule scaffold and is cataloged as a building block by multiple commercial suppliers including Enamine (EN300-74802), Life Chemicals, and Fluorochem [2]. The compound is part of a broader class of phenylisoxazole acetic acid derivatives that have been investigated across multiple therapeutic areas—including anti-inflammatory, anti-tubercular, and immunomodulatory applications—though quantitative biological characterization data for this specific compound remains sparse in the peer-reviewed primary literature [3].

Why 5-Phenylisoxazole Scaffold Substitution Is Not Trivial: Regiochemistry, Oxidation State, and Side-Chain Identity Drive Divergent Biological and Synthetic Outcomes


Within the phenylisoxazole acetic acid chemotype, small structural perturbations produce large functional consequences that preclude simple interchange. The position of the acetic acid moiety on the isoxazole ring (3- vs. 5-position) determines the geometric relationship between the carboxylate pharmacophore and the phenyl ring, directly affecting target engagement as demonstrated by the regioisomer-dependent anti-tubercular SAR reported for 5-phenyl-3-isoxazolecarboxylic acid derivatives [1]. The oxidation state of the heterocycle—fully aromatic (isoxazole) versus 4,5-dihydro (isoxazoline)—governs both metabolic stability and receptor recognition: the dihydro analog VGX-1027 (CAS 6501-72-0) exhibits well-characterized immunomodulatory activity via macrophage TLR pathway interference, a pharmacological profile not transferable to the aromatic series without independent validation [2]. Furthermore, the identity of the acid functionality (free carboxylic acid vs. ethyl ester) dictates the synthetic workflow, as the free acid enables direct amide coupling without a deprotection step, while the ester prodrug form (CAS 3929-70-2) requires prior hydrolysis for conjugation .

Quantitative Differentiation Evidence: 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid vs. Its Closest Structural Analogs


Acid Side-Chain Length Governs pKa and Ionization State: 3-Acetic Acid vs. 3-Carboxylic Acid Scaffold Comparison

The target compound incorporates a methylene spacer between the isoxazole ring and the carboxylic acid group (CH₂COOH at C-3), in contrast to the direct carboxylic acid attachment (COOH at C-3) found in 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8). This single-methylene difference shifts the computed acid dissociation constant by approximately 1.1 pKa units: the target compound has a predicted pKa of 4.45 [1], whereas the 3-carboxylic acid analog has a predicted pKa of 3.33 ± 0.10 . At physiological pH 7.4, this translates to the target compound being predominantly ionized (LogD₇.₄ = −0.92) while retaining greater lipophilicity in its neutral form (LogP = 1.93) compared to the more polar 3-carboxylic acid analog (LogP ≈ 2.04–2.44 depending on the source) [1][2]. The practical consequence is that the acetic acid derivative offers a wider pH-dependent window for passive membrane permeability while remaining water-soluble in its conjugate base form.

Physicochemical profiling Isoxazole scaffold design pKa differentiation

GHS Hazard Classification Profile: Reduced Acute Oral Toxicity Alert Relative to the 3-Carboxylic Acid Analog

The European Chemicals Agency (ECHA) Classification and Labelling Inventory assigns 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid (EC 845-891-4) the following notified hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation by inhalation) [1]. In contrast, the closest scaffold comparator, 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8), carries an additional Acute Tox. 4 Oral hazard (H302: harmful if swallowed) as well as respiratory sensitization (Resp. Sens. 1, H334) and skin sensitization (Skin Sens. 1, H317) warnings . The absence of an acute oral toxicity classification for the target compound may simplify handling requirements and reduce shipping restrictions in certain jurisdictions, although both compounds carry irritant classifications that necessitate standard personal protective equipment.

Safety assessment GHS classification Procurement compliance

Synthetic Tractability: Free Carboxylic Acid Enables Single-Step Amide Conjugation Without Deprotection vs. Ethyl Ester Prodrug Form

The free carboxylic acid functionality of the target compound permits direct amide bond formation using standard carbodiimide coupling conditions. The compound has been explicitly employed as a synthetic substrate: condensation with 2-chlorobenzylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions yields N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide in a single step . By comparison, the ethyl ester derivative 3-isoxazoleacetic acid, 5-phenyl-, ethyl ester (CAS 3929-70-2) requires a prior ester hydrolysis step (typically LiOH in THF/MeOH/H₂O) to liberate the free acid before amide bond formation, adding one synthetic transformation and an attendant yield loss to any library production workflow . The target compound thus offers a one-step advantage for amide library synthesis relative to its ester-protected form.

Medicinal chemistry Amide coupling Library synthesis

Aromatic vs. Dihydro Oxidation State: Structural Determinant of Pharmacological Target Space with Implications for Screening Library Design

The fully aromatic isoxazole ring in the target compound distinguishes it from the 4,5-dihydroisoxazole (isoxazoline) analog VGX-1027 (CAS 6501-72-0; (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid). VGX-1027 has documented immunomodulatory activity, reducing secretion of TNF-α, IL-1β, and IL-10 from purified murine macrophages and inhibiting NF-κB and p38 MAP kinase pathways while up-regulating ERK pathways . The aromatic isoxazole scaffold lacks the sp³-hybridized C4–C5 bond present in the dihydro series, eliminating a chiral center and altering both the conformational landscape and the electronic character of the heterocycle. Critically, the patent literature explicitly demonstrates that the dihydro compound VGX-1027 is inactive as an anti-cancer agent in its native form, whereas its nitric oxide-donating derivative GIT27-NO exhibits antitumor activity against C6 astrocytoma, L929 fibrosarcoma, and B16 melanoma cells—indicating that the dihydro scaffold's biological activity is highly context-dependent and not interchangeable with the aromatic series [1].

Isoxazole oxidation state Immunomodulation VGX-1027 comparator

Multi-Vendor Commercial Availability at Defined Purity Grades Supports Procurement Flexibility and Competitive Pricing

The target compound is stocked by multiple independent suppliers at defined purity grades, providing procurement redundancy and price competition. Enamine offers the compound at 95% purity (Catalog EN300-74802) [1], Life Chemicals lists it under catalog F2161-0027 [2], Fluorochem supplies it at 95% purity , and MolCore offers a 98% purity grade under ISO certification standards . This multi-vendor landscape contrasts with certain structurally related analogs that are available from only 1–2 specialty suppliers, reducing supply chain risk. The compound is explicitly categorized as a 'Building Block' and 'useful research chemical' by multiple vendors . Notably, the compound is absent from the Sigma-Aldrich catalog, indicating it occupies a niche building-block position rather than a commodity chemical status.

Commercial sourcing Building block supply Purity specification

Evidence-Backed Application Scenarios for 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid (CAS 3919-88-8)


Parallel Amide Library Synthesis in Medicinal Chemistry Campaigns

The free carboxylic acid functionality permits direct, single-step amide coupling without a deprotection sequence. As demonstrated by the published synthesis of N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide via DCC/DMAP-mediated condensation , the compound is compatible with standard carbodiimide coupling protocols. This makes it suitable for parallel synthesis workflows where diverse amine partners are arrayed against the isoxazole-acetic acid scaffold to generate screening libraries. The multi-vendor availability at 95–98% purity supports procurement at scales suitable for 96-well plate-based library production [1].

Non-Purine Xanthine Oxidase Inhibitor Scaffold Derivatization

Although direct biological data for the target compound itself are not published, the closely related 5-phenylisoxazole-3-carboxylic acid scaffold has been validated as a template for potent xanthine oxidase (XO) inhibitors with derivatives achieving submicromolar IC₅₀ values against bovine XO [2]. The acetic acid side chain of the target compound provides an additional methylene spacer that could be exploited to alter the distance between the carboxylate zinc-binding group and the isoxazole core in structure-guided design of next-generation non-purine XO inhibitors, potentially accessing binding poses unavailable to the 3-carboxylic acid series .

Isoxazole-Containing Biaryl Urea DGAT1 Inhibitor Development

The 3-phenylisoxazole and 5-phenyloxazole biaryl urea series have demonstrated potent hDGAT1 inhibition with compound 40a achieving an IC₅₀ of 64 nM and 90% in vivo plasma triglyceride reduction in mice [3]. The target compound's isoxazole-acetic acid scaffold offers a functionalized handle for incorporation into biaryl urea or related chemotypes, where the acetic acid moiety can serve as a linker attachment point for further elaboration.

Agrochemical Intermediate: Diaryl Fungicide and Insecticide Scaffold Extension

Patent literature from BASF AG explicitly claims diaryl derivatives containing the 5-phenylisoxazol-3-yl substructure as broad-spectrum fungicidal, insecticidal, nematicidal, and acaricidal agents effective against Ascomycetes and Basidiomycetes plant pathogens [4]. The target compound's acetic acid group provides a reactive anchor for esterification or amidation to generate novel agrochemical candidates, extending the validated phenylisoxazole pharmacophore into new chemical space for crop protection research.

Quote Request

Request a Quote for 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.